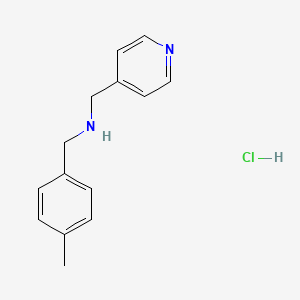
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained attention in the scientific community due to its potential use in various research applications.
Mecanismo De Acción
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide inhibits HDAC activity by binding to the active site of the enzyme. This results in the acetylation of histone proteins, leading to changes in gene expression and cellular processes. The inhibition of HDAC activity has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide have been studied extensively. It has been found to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide in lab experiments is its specificity towards HDAC enzymes. This allows for the selective inhibition of HDAC activity, which can lead to changes in gene expression and cellular processes. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide. One direction is the development of more potent and selective HDAC inhibitors based on the structure of 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide. Another direction is the investigation of its potential use in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, the development of more efficient synthesis methods for 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide could lead to its wider use in scientific research.
Métodos De Síntesis
The synthesis of 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide involves the reaction between 2-chloro-4-fluoroaniline and 2,3-dihydro-1H-indene-5-carboxylic acid in the presence of a coupling reagent and a base. The reaction yields 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide as a white solid with a purity of more than 98%.
Aplicaciones Científicas De Investigación
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide has been used in various scientific research applications. It has been found to exhibit inhibitory activity against histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been studied for their potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO/c17-15-9-12(18)5-7-14(15)16(20)19-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHFUAOYKTYLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5380688.png)


![[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]acetic acid](/img/structure/B5380706.png)
![N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B5380718.png)
![methyl 2-({[(5-{1-[(4-fluorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5380724.png)
![3-[(3-fluorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5380750.png)

![4-chloro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenecarboximidamide](/img/structure/B5380764.png)
![1-(4-methoxybenzyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5380771.png)

![5-[(3-acetylphenoxy)methyl]-N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5380782.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5380794.png)